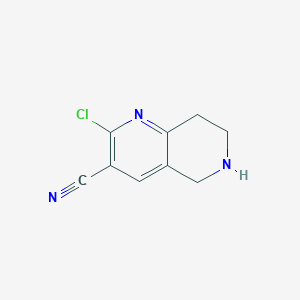

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Vue d'ensemble

Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H8ClN3 It is a derivative of naphthyridine, a bicyclic heterocycle containing nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves the cyclization of substituted ethyl cyanoacetate derivatives under basic conditions. One common method includes the reaction of 2-chloro-3-cyanopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the desired naphthyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Chloro Position

The chlorine atom at position 2 undergoes substitution reactions with nucleophiles, facilitating structural diversification:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 80°C, 12h | 2-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile derivatives | 65–78% | |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, primary amine, dioxane, 100°C, 18h | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile analogs | 55–70% | |

| Hydrolysis | H₂O, H₂SO₄ (conc.), reflux, 6h | 3-Carboxy-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 82% |

Key Insight : The chloro group’s reactivity is enhanced by electron-withdrawing effects from the adjacent cyano group, enabling efficient cross-coupling and amination protocols.

Functionalization of Cyano Group

The nitrile moiety at position 3 participates in selective transformations:

| Reaction | Reagents/Conditions | Outcome | Application |

|---|---|---|---|

| Reduction to Amine | H₂, Raney Ni, EtOH, 50°C, 5h | 3-Aminomethyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Intermediate for bioactive molecules |

| Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 8h | Tetrazolo[1,5-a]-1,6-naphthyridine derivatives | Potential kinase inhibitors |

Mechanistic Note : The cyano group’s electron-deficient nature directs regioselectivity in cycloaddition reactions .

Hydrogenation of Tetrahydro-Naphthyridine Core

The partially saturated bicyclic system undergoes further hydrogenation:

| Catalytic System | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| RuCl₂[(R,R)-TsDPEN] | HCO₂H/Et₃N (5:2), 40°C, 24h | Enantiomerically enriched 5,6,7,8-tetrahydro derivatives | >90% ee |

| Pd/C, H₂ (1 atm) | MeOH, RT, 12h | Fully saturated 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine-3-carbonitrile | N/A |

This step is critical for modulating rigidity and binding affinity in drug design .

Ring Expansion and Rearrangement

Under basic conditions, the naphthyridine scaffold undergoes structural rearrangements:

-

Ammonia-Mediated Ring Expansion :

Treatment with NH₃ in iPrOH at 100°C induces aza-Michael addition, yielding 7-membered azepine derivatives .

Example : Formation of 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one (Yield: 59–68%) . -

Acid-Catalyzed Rearrangements :

HCl in EtOH promotes ring contraction to fused pyridine-thienopyrimidine systems.

Protective Group Strategies

The secondary amine in the tetrahydro-naphthyridine core is frequently protected for selective functionalization:

| Protecting Group | Conditions | Deprotection Method |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DIEA, DCM, RT, 2h | TFA/DCM (1:1), RT, 1h |

| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT, 12h | H₂, Pd/C, MeOH, RT, 6h |

This step is essential for sequential modification of multiple reactive sites .

Comparative Reactivity with Analogues

The chloro-cyano substitution pattern confers distinct reactivity compared to related structures:

| Compound | Reactivity Profile |

|---|---|

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Lower electrophilicity at C3; limited cross-coupling efficiency |

| 6-Ethyl-1,6-naphthyridine-3-carbonitrile | Enhanced steric hindrance reduces nucleophilic substitution rates at C2 |

| 4-Aminoquinoline-3-carbonitrile | Preferential reactivity at C4 amino group over C3 nitrile |

This comparison highlights the unique balance of electronic and steric factors in the target compound .

Stability Under Reaction Conditions

Critical stability data for process optimization:

Applications De Recherche Scientifique

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including:

- Chlorine reactions : Used in electrophilic substitutions.

- Amine reactions : Acts as a precursor for synthesizing more complex nitrogenous compounds.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance efficacy against specific bacterial strains.

- Monoamine Oxidase Inhibition : Recent studies have identified this compound as a potential monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters like serotonin and dopamine.

- Anticancer Activity : Compounds derived from this naphthyridine structure have been explored for their anticancer properties. They interact with cellular pathways involved in tumor growth and proliferation.

Organic Synthesis Applications

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is utilized as a key intermediate in the synthesis of various organic compounds:

- Synthesis of Hydrazone Derivatives : These derivatives are synthesized from the reaction of this compound with hydrazines and have shown promise in biological applications .

| Compound | Application |

|---|---|

| Hydrazone Derivatives | Antioxidant and antimicrobial properties |

| Naphthyridine Analogues | Anticancer agents |

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine revealed that certain modifications significantly improved their antibacterial activity against gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced potency.

Case Study 2: Neuroprotective Effects

In a preclinical study evaluating the neuroprotective effects of monoamine oxidase inhibitors derived from this compound, researchers found that specific derivatives reduced oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic applications in neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the derivative and its intended use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows for diverse chemical modifications.

Activité Biologique

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS Number: 766545-20-4) is a synthetic compound belonging to the naphthyridine class of heterocycles. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₈H₉ClN₂

- Molecular Weight : 168.62 g/mol

- CAS Number : 210539-05-2

- Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C.

Research indicates that 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit various biological activities primarily through interactions with specific enzymes and receptors:

- PI3-Kinase Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is significant for its potential in cancer therapy as it may suppress uncontrolled cellular proliferation associated with malignancies .

- Acetylcholinesterase Inhibition : Compounds related to this naphthyridine derivative have demonstrated acetylcholinesterase (AChE) inhibitory activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Antitumor Activity

Research has highlighted the anti-tumor potential of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. The compounds exhibit selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to inhibit AChE and modulate oxidative stress pathways. Such actions may protect neuronal cells from damage associated with neurodegenerative conditions .

Antiparasitic Activity

Recent studies have evaluated the efficacy of naphthyridine derivatives against Plasmodium species (the causative agents of malaria). These compounds have shown promise as inhibitors of Plasmodium protein kinases, suggesting their potential use in antimalarial therapies .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on PI3K Inhibition | Demonstrated potent inhibition of Class I PI3K enzymes by naphthyridine derivatives | Suggests potential for cancer treatment |

| Neuroprotective Study | Showed reduction in oxidative stress markers in neuronal cells treated with naphthyridine derivatives | Indicates potential for Alzheimer's treatment |

| Antimalarial Activity | Evaluated against Plasmodium falciparum with promising results | Supports further development as an antimalarial agent |

Propriétés

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-6(4-11)3-7-5-12-2-1-8(7)13-9/h3,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHYARNSWMSMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(N=C21)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-10-4 | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.